molecular formula C15H18F3NO4 B1426037 Z-Val-otfa CAS No. 203640-52-2

Z-Val-otfa

Cat. No.: B1426037
CAS No.: 203640-52-2
M. Wt: 333.3 g/mol
InChI Key: MGBJQOMWGYZJTQ-LBPRGKRZSA-N
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Description

Z-Val-otfa, also known as Z-L-valine trifluoroethyl ester, is a chemical compound with the molecular formula C15H18F3NO4 and a molar mass of 333.3 g/mol . This compound is a derivative of valine, an essential amino acid, and is often used in peptide synthesis and other organic chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Val-otfa can be synthesized through the esterification of Z-L-valine with trifluoroethanol in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Z-Val-otfa undergoes various chemical reactions, including:

    Oxidation: The trifluoroethyl ester group can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Z-Val-otfa is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins.

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biochemical Studies: this compound is used in studies involving enzyme-substrate interactions and protein folding.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Z-L-alanine trifluoroethyl ester: Similar in structure but derived from alanine instead of valine.

    Z-L-leucine trifluoroethyl ester: Derived from leucine, another essential amino acid.

Uniqueness: Z-Val-otfa is unique due to its specific trifluoroethyl ester group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in peptide synthesis and drug development, where these properties are advantageous .

Properties

IUPAC Name

2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJQOMWGYZJTQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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